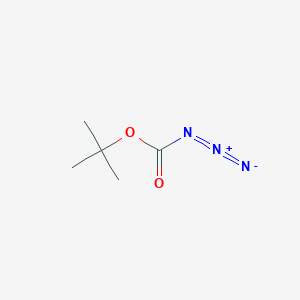
Phenylmagnesium chloride
Overview
Description
Phenylmagnesium chloride is an organomagnesium compound with the chemical formula C6H5MgCl. It is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically found as a solution in tetrahydrofuran or diethyl ether and is known for its high reactivity and versatility in various chemical reactions .
Mechanism of Action
Target of Action
Phenylmagnesium chloride, a Grignard reagent, primarily targets carbonyl compounds such as aldehydes, ketones, and esters . It also reacts with carbon dioxide (CO2) to give carboxylic acids . The primary role of these targets is to undergo a reaction with the Grignard reagent, resulting in the formation of new carbon-carbon bonds .
Mode of Action
This compound acts as a strong nucleophile and base . It adds to carbonyl compounds (aldehydes, ketones, and esters) to form alcohols . In the case of esters, it adds twice to form tertiary alcohols . It also reacts with carbon dioxide to form carboxylic acids . The interaction of this compound with its targets results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The reaction of this compound with its targets affects the biochemical pathways involved in the synthesis of alcohols and carboxylic acids . The downstream effects include the formation of new carbon-carbon bonds, leading to the synthesis of complex organic compounds .
Pharmacokinetics
It’s important to note that this compound is typically used in solution form, and its reactivity can be influenced by the concentration of the solution .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon-carbon bonds . This leads to the synthesis of alcohols from aldehydes and ketones, tertiary alcohols from esters, and carboxylic acids from carbon dioxide . These reactions are fundamental to the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of oxygen can affect the yield of the CO2-derived products in a Grignard reaction . Additionally, the reaction of this compound is sensitive to moisture and must be carried out under anhydrous conditions . The temperature can also influence the reaction, as storage below certain temperatures may cause the formation of crystalline magnesium salts .
Biochemical Analysis
Biochemical Properties
Phenylmagnesium chloride is involved in a variety of biochemical reactions. As a Grignard reagent, it can participate in cross-coupling reactions
Molecular Mechanism
This compound, like other Grignard reagents, is known to participate in nucleophilic addition reactions . It can react with a variety of electrophiles, leading to the formation of new carbon-carbon bonds. This property is fundamental to its use in organic synthesis .
Temporal Effects in Laboratory Settings
This compound is sensitive to air and moisture . Storage below 25°C may cause the formation of crystalline magnesium salts
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylmagnesium chloride is prepared by reacting chlorobenzene with magnesium metal in the presence of a dry ether solvent. The reaction is typically carried out under an inert atmosphere to prevent the reaction with moisture and oxygen. The general reaction is as follows:
C6H5Cl+Mg→C6H5MgCl
The reaction is exothermic and requires careful control of temperature and reaction conditions to avoid side reactions and ensure high yield .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of high-purity chlorobenzene and magnesium, along with stringent control of reaction conditions to ensure consistency and quality of the product. The reaction is typically carried out in large reactors equipped with cooling systems to manage the exothermic nature of the reaction .
Chemical Reactions Analysis
Types of Reactions: Phenylmagnesium chloride undergoes a variety of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of dry ether to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides under anhydrous conditions to form new carbon-carbon bonds.
Cross-Coupling Reactions: Utilizes palladium or nickel catalysts to form biaryl compounds.
Major Products:
Alcohols: From reactions with aldehydes and ketones.
New Carbon-Carbon Bonds: From reactions with alkyl halides.
Biaryl Compounds: From cross-coupling reactions.
Scientific Research Applications
Phenylmagnesium chloride has numerous applications in scientific research, including:
Organic Synthesis: Used to synthesize a wide range of organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Material Science: Employed in the preparation of advanced materials and nanomaterials.
Battery Technology: Used as an electrolyte in rechargeable magnesium batteries.
Medicinal Chemistry: Involved in the synthesis of complex molecules for drug discovery and development.
Comparison with Similar Compounds
- Phenylmagnesium Bromide (C6H5MgBr)
- Phenylmagnesium Iodide (C6H5MgI)
- Phenyllithium (C6H5Li)
- Benzylmagnesium Chloride (C6H5CH2MgCl)
Phenylmagnesium chloride stands out due to its balance of reactivity and stability, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
magnesium;benzene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.ClH.Mg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCVDCOJSPWGRW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[C-]C=C1.[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059215 | |
| Record name | Magnesium, chlorophenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solution in 73% tetrahydrofuran: Dark liquid; [MSDSonline] | |
| Record name | Magnesium, chlorophenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenylmagnesium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6652 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Reacts with water, Soluble in tetrahydrofuran, Soluble in ether (ethyl ether, other ethers may be used as solvents) | |
| Record name | Phenylmagnesium chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5336 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
A solution which is about 3 molar has an approximate strength of 48%, and a density (20/4 °C) of about 1.15 | |
| Record name | Phenylmagnesium chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5336 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals | |
CAS No. |
100-59-4 | |
| Record name | Phenylmagnesium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium, chlorophenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium, chlorophenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorophenylmagnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phenylmagnesium chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5336 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















